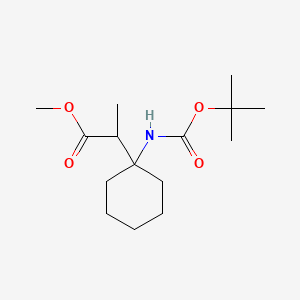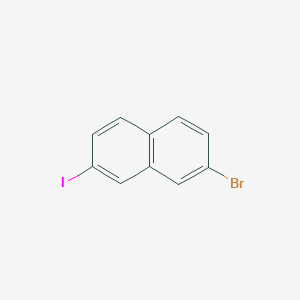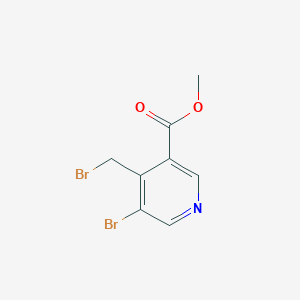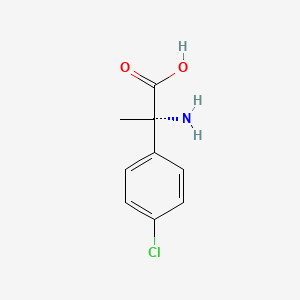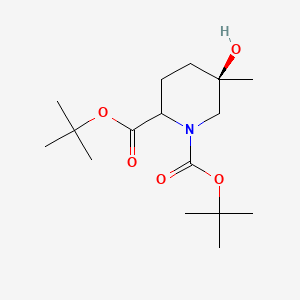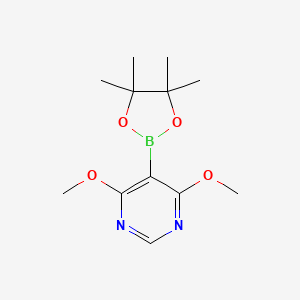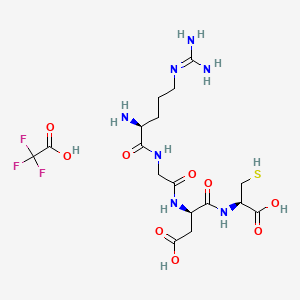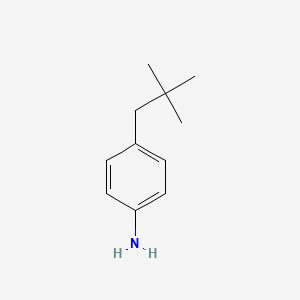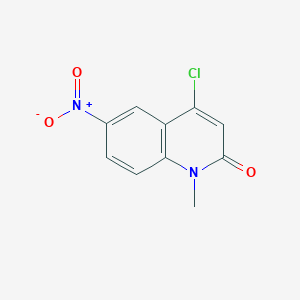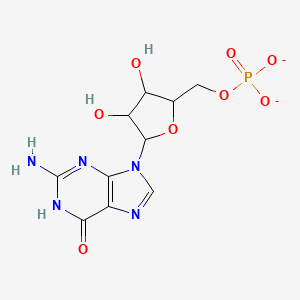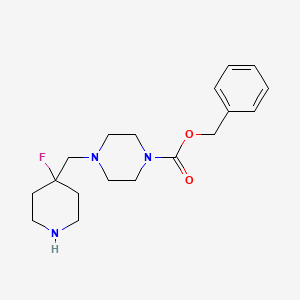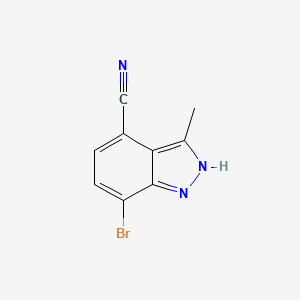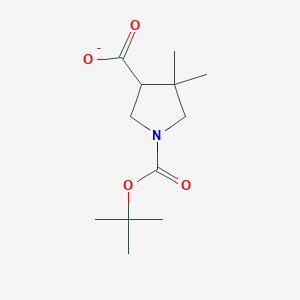![molecular formula C7H13NO3 B13915956 Ethyl N-[1-(hydroxymethyl)cyclopropyl]carbamate CAS No. 869012-04-4](/img/structure/B13915956.png)
Ethyl N-[1-(hydroxymethyl)cyclopropyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl N-[1-(hydroxymethyl)cyclopropyl]carbamate is a chemical compound with the molecular formula C7H13NO3. It is characterized by the presence of a three-membered cyclopropyl ring, a hydroxymethyl group, and a carbamate functional group. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl N-[1-(hydroxymethyl)cyclopropyl]carbamate typically involves the reaction of ethyl carbamate with a cyclopropyl derivative. One common method is the reaction of ethyl carbamate with 1-(hydroxymethyl)cyclopropane in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, further enhances the quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl N-[1-(hydroxymethyl)cyclopropyl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbamate group can be reduced to form an amine derivative.
Substitution: The hydroxymethyl group can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are often employed.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated cyclopropyl carbamates.
Wissenschaftliche Forschungsanwendungen
Ethyl N-[1-(hydroxymethyl)cyclopropyl]carbamate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of agrochemicals, such as insecticides and pesticides, due to its effectiveness in controlling pests.
Wirkmechanismus
The mechanism of action of Ethyl N-[1-(hydroxymethyl)cyclopropyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, in the context of its use as an insecticide, it may inhibit acetylcholinesterase, an enzyme crucial for nerve function in insects, leading to their paralysis and death.
Vergleich Mit ähnlichen Verbindungen
Ethyl N-[1-(hydroxymethyl)cyclopropyl]carbamate can be compared with other similar compounds, such as:
Ethyl N-cyclopropylcarbamate: Lacks the hydroxymethyl group, resulting in different chemical reactivity and biological activity.
Mthis compound: Similar structure but with a methyl group instead of an ethyl group, leading to variations in physical properties and applications.
Ethyl N-[1-(hydroxymethyl)cyclopropyl]urea:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
869012-04-4 |
|---|---|
Molekularformel |
C7H13NO3 |
Molekulargewicht |
159.18 g/mol |
IUPAC-Name |
ethyl N-[1-(hydroxymethyl)cyclopropyl]carbamate |
InChI |
InChI=1S/C7H13NO3/c1-2-11-6(10)8-7(5-9)3-4-7/h9H,2-5H2,1H3,(H,8,10) |
InChI-Schlüssel |
NBTPYBHPTRRIGG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)NC1(CC1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


